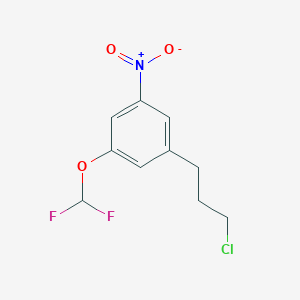![molecular formula C12H22O3S B14062940 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol CAS No. 101822-40-6](/img/structure/B14062940.png)
1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- is a specialized organic compound with a unique structure that includes a cyclopentanol ring and a sulfonyl-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- typically involves multiple steps. One common method starts with the cyclopentanol ring, which undergoes a series of reactions to introduce the sulfonyl and propenyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .
Aplicaciones Científicas De Investigación
Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the propenyl group. This can lead to various biochemical interactions and pathways, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simpler compound with just the cyclopentanol ring.
Cyclopentanone: An oxidized form of cyclopentanol.
Cyclopentyl methyl ether: A derivative with an ether functional group.
Uniqueness
Cyclopentanol, 1-[2-[(1,1-dimethylethyl)sulfonyl]-2-propen-1-yl]- is unique due to the presence of both the sulfonyl and propenyl groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts .
Propiedades
Número CAS |
101822-40-6 |
|---|---|
Fórmula molecular |
C12H22O3S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1-(2-tert-butylsulfonylprop-2-enyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O3S/c1-10(16(14,15)11(2,3)4)9-12(13)7-5-6-8-12/h13H,1,5-9H2,2-4H3 |
Clave InChI |
HJPMSWLUFMXGMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)C(=C)CC1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)






![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)



